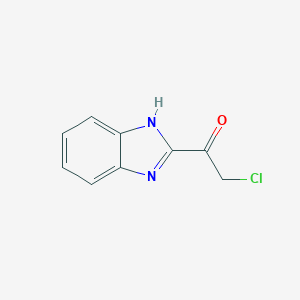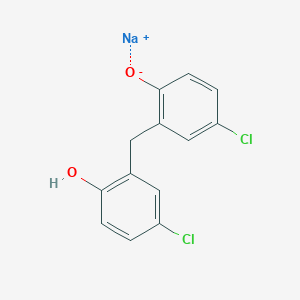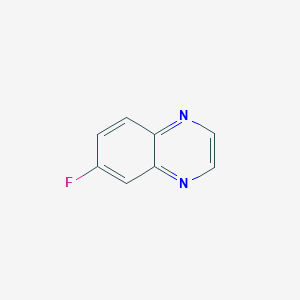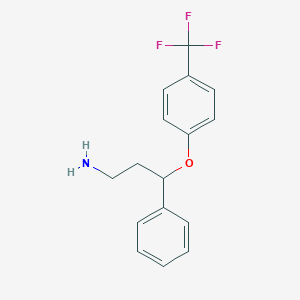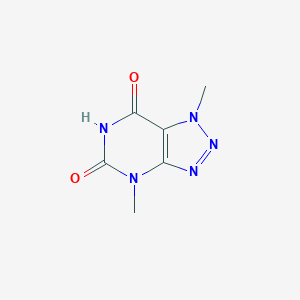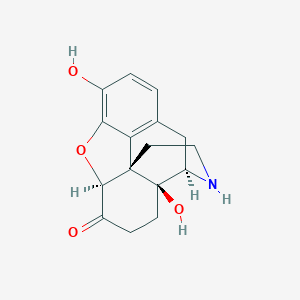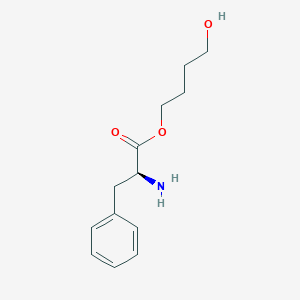
Phenylalanine 4-hydroxybutyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylalanine 4-hydroxybutyl ester is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. Phenylalanine 4-hydroxybutyl ester is synthesized through a specific method and has been shown to have various biochemical and physiological effects.
作用機序
Phenylalanine 4-hydroxybutyl ester works by modulating various biochemical pathways in the body. It has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body. It also has antioxidant properties, which protect the body against oxidative stress.
Biochemical and Physiological Effects:
Phenylalanine 4-hydroxybutyl ester has various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It also has anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases. Additionally, it has neuroprotective properties, which protect the brain against damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
Phenylalanine 4-hydroxybutyl ester has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, it may have different effects in different animal models, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of Phenylalanine 4-hydroxybutyl ester. One potential direction is the investigation of its use in the treatment of various neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Additionally, its potential use as an anti-inflammatory agent in various inflammatory diseases such as arthritis and multiple sclerosis can be explored. Further studies can also investigate its long-term effects and potential side effects to ensure its safety for human use.
Conclusion:
Phenylalanine 4-hydroxybutyl ester is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized through a specific method and has been shown to have various biochemical and physiological effects. Its mechanism of action is well understood, and it has been extensively studied for its potential use in the treatment of various diseases. While there are limitations to its use in lab experiments, its potential therapeutic applications make it an exciting area of research for the future.
合成法
Phenylalanine 4-hydroxybutyl ester is synthesized through a multi-step process that involves the reaction of phenylalanine with butanol and hydroxylamine. The reaction takes place in the presence of a catalyst and under specific conditions such as temperature and pressure. The resulting product is purified through various techniques such as chromatography and recrystallization to obtain a high-quality product.
科学的研究の応用
Phenylalanine 4-hydroxybutyl ester has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and antioxidant properties. It is also being investigated for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Additionally, Phenylalanine 4-hydroxybutyl ester has been shown to have a positive effect on cognitive function and memory.
特性
CAS番号 |
136680-70-1 |
|---|---|
製品名 |
Phenylalanine 4-hydroxybutyl ester |
分子式 |
C13H19NO3 |
分子量 |
237.29 g/mol |
IUPAC名 |
4-hydroxybutyl (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C13H19NO3/c14-12(10-11-6-2-1-3-7-11)13(16)17-9-5-4-8-15/h1-3,6-7,12,15H,4-5,8-10,14H2/t12-/m0/s1 |
InChIキー |
RPIZQTCVTPOZFI-LBPRGKRZSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCCCCO)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)OCCCCO)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)OCCCCO)N |
その他のCAS番号 |
136680-70-1 |
同義語 |
Phe-HBE phenylalanine 4-hydroxybutyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



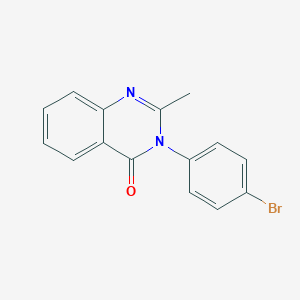
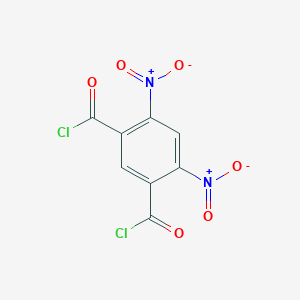
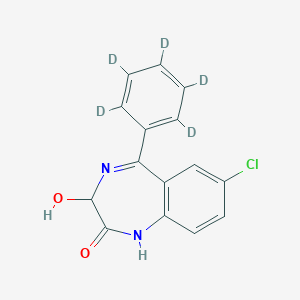
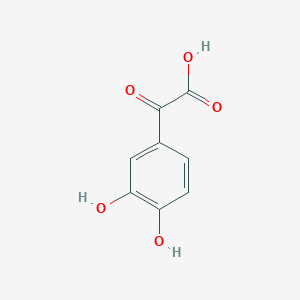
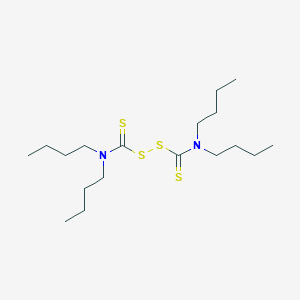
![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)
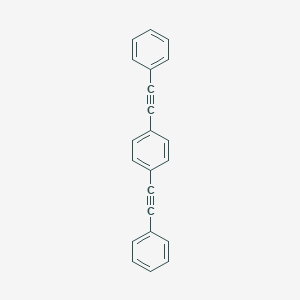
![7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid](/img/structure/B159330.png)
